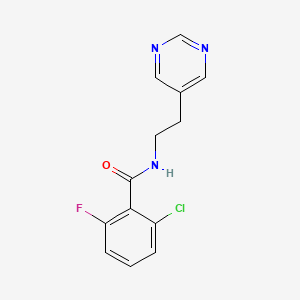
2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is an organic compound that belongs to the class of 2-halobenzoic acids and derivatives . It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, involves using pyrimidifen as a template according to bioisosterism . The optimal structure of the pyridine group was 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular structure of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is influenced by the optimal structures of the pyridine and pyrimidine groups, as well as the spatial configuration of the carbon atoms connected to R3 .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” include nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Molecular Docking Analysis :
- A study by Bonacorso et al. (2019) discussed novel aryl(heteroaryl)-substituted (pyrimidyl)benzamide-based BF2 complexes, which included the use of N-(pyrimidin-2-yl)benzamides. These complexes were characterized for their photophysical properties, BSA-binding experiments, and molecular docking studies, providing insights into their potential applications in scientific research involving organoboron complexes (Bonacorso et al., 2019).
Gene Expression Inhibitors :
- Palanki et al. (2000) investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This study provides valuable information on the molecular modifications of pyrimidine derivatives for potential therapeutic applications (Palanki et al., 2000).
Synthesis of Pyrimidinedione Derivatives for Antitumor Activity :
- Liu et al. (2015) synthesized a series of pyrimidinedione derivatives and evaluated their antiproliferative activity, apoptosis induction, and HDAC6 inhibitory activity in colorectal cancer HCT116 cells. This research highlights the potential of pyrimidine derivatives in the development of antitumor compounds (Liu et al., 2015).
Anti-HIV-1 Agents :
- Nawrozkij et al. (2008) described a series of dihydro-alkylthio-benzyl-oxopyrimidines (S-DABOs) with 2-chloro-6-fluoro substitution, demonstrating inhibitory activity against HIV-1. This study provides insights into the structure-activity relationship and potential clinical relevance of these pyrimidine derivatives in the treatment of HIV-1 (Nawrozkij et al., 2008).
Antifungal Activity of Pyrimidine Derivatives :
- Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety and evaluated their antifungal activities. Compounds showed significant activity against various fungal strains, highlighting the potential application of these derivatives in antifungal research (Wu et al., 2021).
KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment :
- Amato et al. (2011) identified N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including a compound with a 2-chloro-pyrimidin-5-yl substitution, demonstrating activity in rodent models of epilepsy and pain. This research offers valuable insights into the development of new treatments for epilepsy (Amato et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to target p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain signaling.
Mode of Action
It’s synthesized as a benzamide scaffold, which is known to act as potent antagonists against p2x7 receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” and similar compounds could involve further exploration of their fungicidal activity, particularly in controlling corn rust . Additionally, the development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c14-10-2-1-3-11(15)12(10)13(19)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQNBPDUTFCAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

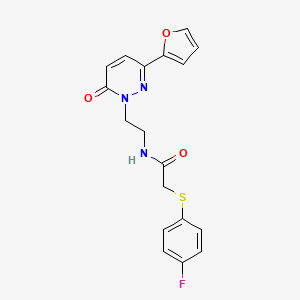
![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)
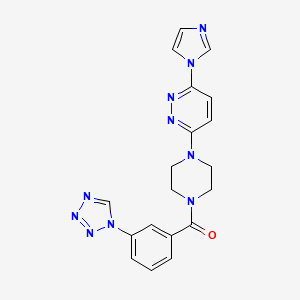
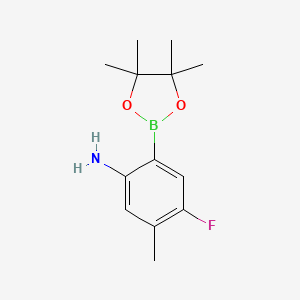

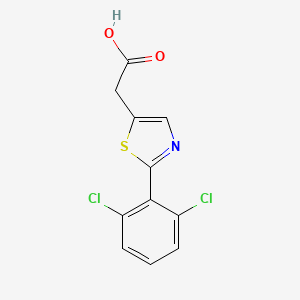
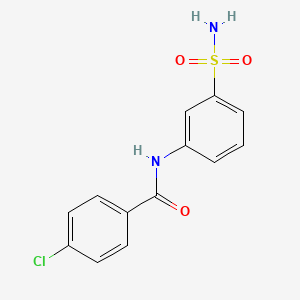
![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)



![3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2988235.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)